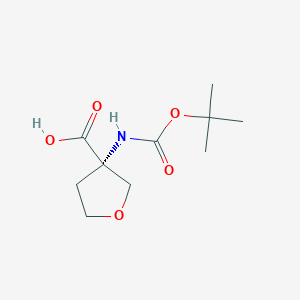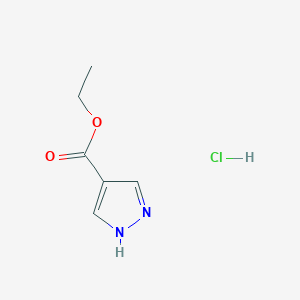
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid
Overview
Description
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid, also known as Boc-THF-3-carboxylic acid, is a chemical compound widely used in scientific research. It is a derivative of tetrahydrofuran, which is a cyclic ether commonly found in many organic compounds. Boc-THF-3-carboxylic acid is a versatile molecule that can be synthesized using different methods, and its unique properties make it useful in various applications.
Mechanism of Action
The mechanism of action of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes it useful in the synthesis of various compounds, including peptides and esters.
Biochemical and Physiological Effects
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid has no known biochemical or physiological effects. It is not used as a drug, and therefore, there is no information on its pharmacological properties.
Advantages and Limitations for Lab Experiments
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the use of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid in scientific research. One potential application is in the development of new drugs. (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used as a building block for the synthesis of new compounds with potential therapeutic properties. Another potential application is in the development of new materials. (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used to create polymers with unique properties, such as increased strength and flexibility. Additionally, (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used in the development of new catalysts for chemical reactions, which could have implications for the production of various chemicals and materials.
Conclusion
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is a versatile compound with various applications in scientific research. Its unique properties make it useful in the development of new drugs, materials, and catalysts. While there is still much to learn about its mechanism of action and potential applications, (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid remains a valuable tool for scientists in various fields.
Scientific Research Applications
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties, such as its ability to form stable complexes with metal ions, make it useful in various applications.
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLSVSHOMWEIC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652381 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid | |
CAS RN |
1242457-64-2 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3093249.png)








![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3093301.png)


![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B3093349.png)